REACTION_CXSMILES
|
[CH:1]1([CH2:4][O:5][C:6]2[CH:18]=[CH:17][C:9]([C:10]([O:12]CC3CC3)=[O:11])=[CH:8][C:7]=2[C:19]([F:22])([F:21])[F:20])[CH2:3][CH2:2]1.[Li+].[OH-]>C1COCC1.CO>[CH:1]1([CH2:4][O:5][C:6]2[CH:18]=[CH:17][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=2[C:19]([F:20])([F:21])[F:22])[CH2:3][CH2:2]1 |f:1.2,3.4|
|
Name
|
cyclopropylmethyl 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoate
|
Quantity
|
0.642 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC1=C(C=C(C(=O)OCC2CC2)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
12.26 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
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Name
|
THF MeOH
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with HCl (1M, aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (twice)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.502 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |